2-Bromo-2-methylpropanoic acid
Overview
Description
2-Bromo-2-methylpropanoic acid, also known as α-Bromoisobutyric acid, is an organic compound with the molecular formula C₄H₇BrO₂. It is characterized by the presence of bromine and carboxylic acid functional groups.
Mechanism of Action
Target of Action
2-Bromo-2-methylpropanoic acid, also known as α-Bromoisobutyric acid , is primarily used in the field of organic synthesis . Its primary targets are the hydroxyl groups of polysaccharides, which it partially esterifies .
Mode of Action
The compound interacts with its targets through a process known as partial esterification . This is a type of organic reaction where an ester is formed from an alcohol and a carboxylic acid. In this case, the hydroxyl groups of polysaccharides act as the alcohol, and the this compound acts as the carboxylic acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Atom Transfer Radical Polymerization (ATRP) pathway . This pathway is used in the synthesis of dextran macroinitiator . The compound’s action on this pathway results in the formation of a new compound, the dextran macroinitiator, which can be used for further reactions .
Pharmacokinetics
Given its use in organic synthesis, it is likely that its absorption, distribution, metabolism, and excretion (adme) properties would depend on the specific conditions of the reaction it is used in .
Result of Action
The primary result of the action of this compound is the formation of a dextran macroinitiator . This compound is useful in various organic synthesis reactions . Additionally, the compound has been used in the functionalization of polyhedral oligomeric silsesquioxane-conjugated oligomers-silica/iron oxide nanoparticles for tumor cell sorting .
Preparation Methods
2-Bromo-2-methylpropanoic acid can be synthesized through various methods. One common synthetic route involves the bromination of isobutyric acid. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group .
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
2-Bromo-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻), leading to the formation of 2-hydroxy-2-methylpropanoic acid.
Reduction Reactions: The compound can be reduced to 2-methylpropanoic acid using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of this compound can yield 2-bromo-2-methylpropanal or this compound derivatives.
Common reagents and conditions used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-2-methylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
2-Bromo-2-methylpropanoic acid can be compared with other similar compounds such as:
2-Bromopropionic acid: Similar in structure but lacks the additional methyl group.
2-Bromobutyric acid: Contains an additional carbon atom in the chain.
α-Bromoisobutyryl bromide: A more reactive derivative used in similar synthetic applications.
The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
2-bromo-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSPGBOGLXKMDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062151 | |
Record name | Propanoic acid, 2-bromo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2052-01-9 | |
Record name | Bromoisobutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2052-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Bromoisobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromoisobutyric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41213 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 2-bromo-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 2-bromo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-2-methylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-BROMO-2-METHYLPROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/821P2R6B0A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Bromo-2-methylpropanoic acid in the nanoparticle drug delivery system described in the research?
A1: this compound (BMPA), along with citric acid (CA), is used to create a capping layer on the surface of superparamagnetic iron oxide nanoparticles (SPIONs) []. This CA/BMPA capping serves to immobilize and conjugate the NuBCP-9 peptide, an anti-cancer peptide, to the SPIONs. This allows for the efficient delivery of the peptide to cancer cells.
Q2: How does this delivery system improve the delivery of the NuBCP-9 peptide compared to traditional methods?
A2: The research demonstrates that using SPIONS with the CA/BMPA capping allows for the delivery of the NuBCP-9 peptide without the need for a cell transduction or penetration domain (CPP) []. Traditional peptide delivery methods often rely on CPPs to facilitate cellular uptake. This novel system bypasses the need for CPPs and shows a greater efficacy in killing breast cancer cells compared to the peptide linked with a CPP []. This suggests that the CA/BMPA capped SPIONs offer a more direct and efficient method for intracellular delivery of the peptide.
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